(6-Cyanonaphthalen-2-yl)boronic acid

Catalog No.
S3404776
CAS No.
220299-56-9
M.F
C11H8BNO2
M. Wt
197 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Cyanonaphthalen-2-yl)boronic acid

CAS Number

220299-56-9

Product Name

(6-Cyanonaphthalen-2-yl)boronic acid

IUPAC Name

(6-cyanonaphthalen-2-yl)boronic acid

Molecular Formula

C11H8BNO2

Molecular Weight

197 g/mol

InChI

InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H

InChI Key

BTCZGAYUQAAPLI-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O

(6-Cyanonaphthalen-2-yl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a naphthalene ring substituted at the 2-position with a cyanide group and a boronic acid functional group. Its molecular formula is C₁₁H₈BNO₂, and it has a molecular weight of approximately 197.00 g/mol. This compound is notable for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications, particularly in organic synthesis and medicinal chemistry .

Organic Synthesis and Medicinal Chemistry

(6-Cyanonaphthalen-2-yl)boronic acid serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential medicinal applications. Its ability to undergo Suzuki-Miyaura coupling reactions allows its efficient incorporation into various organic frameworks. Studies have explored its use in the synthesis of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, often exhibiting diverse biological activities. Research has shown the use of (6-cyanonaphthalen-2-yl)boronic acid in the synthesis of bioactive heterocycles like pyrazoles and thiadiazoles with potential anti-cancer properties [, ].
  • Aromatic compounds: These organic molecules possess aromatic rings, characterized by their stability and unique electronic properties. Studies have demonstrated the utilization of (6-Cyanonaphthalen-2-yl)boronic acid in the synthesis of substituted aromatic compounds with potential applications in drug discovery [].

Material Science and Functional Materials

The unique properties of (6-Cyanonaphthalen-2-yl)boronic acid, including its rigid structure and potential for electronic modification, have sparked interest in its application for developing functional materials. Research areas exploring its potential include:

  • Organic electronics: This field deals with organic materials used in electronic devices. Studies have investigated the use of (6-Cyanonaphthalen-2-yl)boronic acid in the synthesis of organic semiconductors with potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].
  • Organic photovoltaics: This field focuses on materials that convert light energy into electricity. Research suggests the potential of (6-Cyanonaphthalen-2-yl)boronic acid derivatives in the development of organic solar cells due to their light-harvesting properties [].

  • Suzuki Coupling: This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds. This reaction is significant in the synthesis of complex organic molecules.
  • Formation of Boronate Esters: The boronic acid group can react with diols to form stable boronate esters, which are useful intermediates in organic synthesis .
  • Nucleophilic Substitution: The cyanide group may also engage in nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization of the naphthalene ring .

The synthesis of (6-Cyanonaphthalen-2-yl)boronic acid typically involves the following methods:

  • Borylation of Naphthalene Derivatives: Starting from commercially available naphthalene derivatives, borylation can be achieved using boron reagents under specific conditions to introduce the boronic acid functionality.
  • Cyanation Reactions: The introduction of the cyano group can be performed through nucleophilic substitution on halogenated naphthalene derivatives, followed by hydrolysis or other methods to yield the desired boronic acid form .
  • Direct Synthesis: Some methods may involve direct synthesis from simpler precursors using transition metal catalysts to facilitate the formation of the boronic acid structure .

(6-Cyanonaphthalen-2-yl)boronic acid has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals through various coupling reactions.
  • Material Science: This compound is used in the development of organic electronic materials due to its electronic properties.
  • Bioconjugation: Its ability to form reversible bonds with diols makes it suitable for bioconjugation applications in drug delivery systems and biosensors.

Interaction studies involving (6-Cyanonaphthalen-2-yl)boronic acid focus on its binding properties with diols and other biological molecules. These studies reveal that the compound's boronic acid moiety can selectively bind to 1,2-diols, influencing its potential use in targeted drug delivery and diagnostic applications. The reversible nature of these interactions allows for dynamic biological applications where controlled release or sensing is required .

Several compounds share structural similarities with (6-Cyanonaphthalen-2-yl)boronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(6-Phenylnaphthalen-2-yl)boronic acidC₁₆H₁₃BO₂Contains a phenyl group instead of a cyano group, impacting its reactivity and applications.
(4-Cyanophenyl)boronic acidC₉H₈BNO₂Features a cyano group on a phenyl ring; used similarly but with different electronic properties.
(3-Cyanophenyl)boronic acidC₉H₈BNO₂Similar structure but with positional variation affecting reactivity patterns.

Each of these compounds exhibits unique properties that influence their reactivity and applications in organic synthesis and medicinal chemistry. The presence of different substituents alters their electronic characteristics and binding affinities, making (6-Cyanonaphthalen-2-yl)boronic acid distinct among them due to its specific structural arrangement and functional groups .

Dates

Last modified: 04-14-2024

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